molecular formula C11H12N2S B12159510 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine

Cat. No.: B12159510
M. Wt: 204.29 g/mol
InChI Key: VEUBKVMWGDELMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic organic compound with the following chemical structure:

Structure: C11H12N2S\text{Structure: } \text{C}_{11}\text{H}_{12}\text{N}_2\text{S} Structure: C11​H12​N2​S

This compound belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles exhibit diverse biological activities and find applications in various fields.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine. One common method involves the cyclization of appropriate precursors, such as 2-amino-4,5-dimethylthiazole and phenyl isothiocyanate. The reaction proceeds under mild conditions, resulting in the formation of the target compound.

Industrial Production:

While industrial-scale production methods may vary, laboratories typically synthesize this compound using the synthetic routes mentioned above. Optimization for large-scale production involves considerations of yield, cost, and safety.

Chemical Reactions Analysis

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine can participate in various chemical reactions, including:

    Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield the corresponding dihydrothiazole.

    Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products depend on the specific reaction conditions.

Scientific Research Applications

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its structural features and biological activity.

    Biological Studies: It may serve as a probe to investigate cellular processes or molecular targets.

    Industry: Some derivatives find use in the synthesis of agrochemicals, dyes, or materials.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific context (e.g., as a drug candidate). It likely interacts with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.

Properties

IUPAC Name

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBKVMWGDELMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.